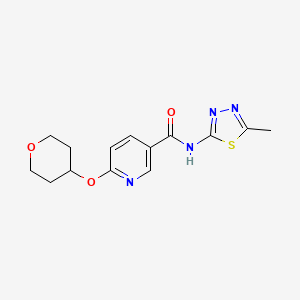

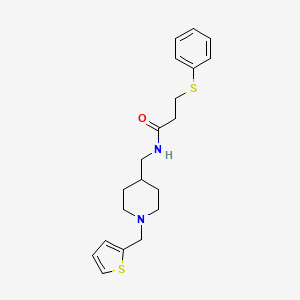

N-(4-(1,1-二氧化代异噻唑烷-2-基)苯基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of a similar compound, “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid”, has been provided by Sigma-Aldrich. The linear formula is C9H12O4N1S1B1 .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)boronic acid”, are provided by Sigma-Aldrich. It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .科学研究应用

结构和超分子组装研究

涉及 N-(4-(1,1-二氧化代异噻唑烷-2-基)苯基)甲磺酰胺衍生物的一个重要研究领域是其晶体结构和超分子组装的研究。例如,Dey 等人(2015 年)合成了尼美舒利三唑衍生物,并使用 X 射线粉末衍射分析了它们的晶体结构。该研究深入了解了这些化合物中分子间相互作用的性质,揭示了通过氢键和 π 相互作用形成环状和聚合结构 (Dey 等人,2015)。

化学选择性合成和脱苄

化学选择性合成和转化代表了另一个关键的研究领域。Ishii 等人(2002 年)使用苯甲醚-甲磺酸体系探索了 2-恶唑烷酮中 N-1-苯乙基的化学选择性去除,突出了该化合物在合成应用中的多功能性 (Ishii 等人,2002)。

抗乙酰胆碱酯酶活性

该化合物的衍生物也因其生物活性而被研究。例如,对 5-取代 1-甲基-1H-1,2,4-三唑-3-基甲磺酸盐的研究检查了它们的抗乙酰胆碱酯酶活性,证明了该化合物在治疗剂开发中的潜力 (Holan 等人,1997)。

生物途径抑制剂

值得注意的是,该化合物的衍生物已被确认为生物途径的有效抑制剂。Beers 等人(1997 年)发现 N-[5-(4-氟)苯氧噻吩-2-基]甲磺酰胺和相关化合物是 5-脂氧合酶的有效抑制剂,展示了这些分子的治疗潜力 (Beers 等人,1997)。

材料科学和催化

进一步扩展其应用,该化合物已用于材料科学和催化中。研究深入探讨了源自该化合物的 novel 配体和催化剂的合成和表征,促进了非对映选择性合成和具有高选择性和效率的化学转化 (Wipf & Wang,2002)。

安全和危害

作用机制

Target of Action

The primary target of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle . It plays an essential role in cell cycle G1/S transition and is crucial for the initiation of DNA replication .

Mode of Action

It is likely that the compound binds to the active site of the kinase, inhibiting its activity . This inhibition could lead to a halt in the cell cycle progression, preventing cells from entering the S phase and undergoing DNA replication .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is a key player in the transition from G1 phase to S phase of the cell cycle . By inhibiting CDK2, the compound prevents the progression of the cell cycle, potentially leading to cell cycle arrest .

Pharmacokinetics

Like other small molecules, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .

Result of Action

The inhibition of CDK2 by N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide can lead to cell cycle arrest . This can prevent the proliferation of rapidly dividing cells, such as cancer cells . Therefore, this compound could potentially be used as a therapeutic agent in cancer treatment .

Action Environment

The action, efficacy, and stability of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanesulfonamide can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances, and the individual’s metabolic rate . Specific studies on these factors for this compound are currently lacking .

属性

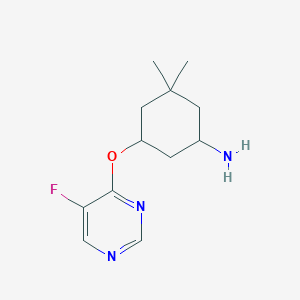

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S2/c1-17(13,14)11-9-3-5-10(6-4-9)12-7-2-8-18(12,15)16/h3-6,11H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLFOMCJTWHNHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2958950.png)

![3-Oxabicyclo[4.1.0]heptan-7-ylmethanol](/img/structure/B2958960.png)

![5-fluoro-3-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2958961.png)

![4-Phenyl-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2958967.png)

![N1-(4-chlorobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B2958970.png)